Substance P acetate

Description

Overview of Tachykinins and Neuropeptides in Biological Systems

Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. bioone.org These peptides are found throughout the animal kingdom and are involved in a wide array of physiological processes. nih.govnih.gov In mammals, the primary tachykinins include Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). nih.gov These neuropeptides act as neurotransmitters and neuromodulators, transmitting signals between neurons and influencing the activity of various cell types. nih.govwikipedia.org Tachykinins exert their effects by binding to specific G-protein coupled receptors known as tachykinin receptors (NK1, NK2, and NK3). nih.govfrontiersin.org Substance P shows the highest affinity for the NK1 receptor. nih.gov The tachykinin system is implicated in numerous biological functions, including pain perception, inflammation, mood, and gut motility. nih.govhealwithlaser.com.au

Historical Context of Substance P Research

Substance P was first identified in 1931 by Ulf von Euler and John H. Gaddum in extracts of equine brain and intestine. nih.govresearchgate.net They observed a substance that caused contractions of the rabbit jejunum and a drop in blood pressure, effects that were not blocked by atropine (B194438), distinguishing it from acetylcholine (B1216132). healwithlaser.com.auresearchgate.net Due to its unknown chemical nature, it was simply named "Substance P" for "preparation" or "powder". wikipedia.orgnih.gov It took several decades before its structure was fully elucidated. In 1971, the eleven-amino-acid sequence of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was determined from bovine hypothalamus. nih.govwikipedia.orgscientificlabs.ie This discovery was a landmark in neuropeptide research, paving the way for the synthesis of the peptide and the development of tools to study its function. nih.gov

Identification and Significance of Substance P Acetate (B1210297) as a Research Compound

Substance P acetate is the acetate salt form of Substance P. biosynth.com This formulation provides a stable and soluble version of the peptide, making it highly suitable for use in a variety of experimental settings. biosynth.com In research, this compound is widely used as a selective agonist for the NK1 receptor. sigmaaldrich.comtargetmol.com This allows scientists to specifically activate this receptor and study its downstream effects in cells, tissues, and whole organisms. sigmaaldrich.com Its applications in research are diverse, including investigating its role in activating nociceptive pathways, its effects on vascular permeability, and its function in modulating immune cell activity. scientificlabs.iesigmaaldrich.com The availability of this compound has been instrumental in characterizing the physiological and pathological roles of the Substance P/NK1 receptor system. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C65H102N18O15S |

| Molecular Weight | 1407.68 g/mol |

| Appearance | White or off-white crystalline powder |

| Solubility | Soluble in ethanol (B145695) and methanol, sparingly soluble in water, and insoluble in ether. |

Data sourced from multiple chemical suppliers. biosynth.comtargetmol.combiotrend.com

Role of this compound in Neuroimmune Interactions

Substance P plays a pivotal role in the communication between the nervous and immune systems, a field of study known as neuroimmunology. nih.govnih.gov It is released from sensory nerve endings in response to various stimuli, including pathogens and tissue injury. pnas.org Once released, Substance P can act on a variety of immune cells that express the NK1 receptor, including macrophages, lymphocytes, eosinophils, and dendritic cells. scientificlabs.iesigmaaldrich.com

Research using this compound has demonstrated its pro-inflammatory effects. sigmaaldrich.com It can induce the release of inflammatory mediators, such as cytokines, from immune cells. nih.gov For instance, Substance P can stimulate macrophages to release interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNFα), and CCL2. dovepress.com It also enhances the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of leukocytes to sites of inflammation. nih.gov Furthermore, Substance P is involved in increasing vascular permeability, leading to plasma extravasation and edema, which are characteristic features of inflammation. pnas.orgpnas.org

The interaction is not unidirectional; immune cells can also influence the nervous system. For example, cytokines released from immune cells can modulate the expression of Substance P and its receptor. nih.gov This bidirectional communication highlights the integrated nature of the neuro-immune response. Studies have implicated the Substance P/NK1R system in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease, asthma, and arthritis. researchgate.netpnas.org In the context of enteric bacterial infections, signaling through the Substance P receptor has been shown to contribute to immunopathology. pnas.org

Table 2: Key Research Findings on Substance P's Role in Neuroimmune Interactions

| Research Area | Finding | Reference |

|---|---|---|

| Immune Cell Activation | Substance P modulates the activity of both innate and adaptive immune cells, influencing the production of various cytokines. | nih.gov |

| Leukocyte Recruitment | Substance P promotes the expression of adhesion molecules on endothelial cells, facilitating the migration of immune cells to inflammatory sites. | nih.gov |

| Vascular Permeability | Acting on its NK1 receptor on endothelial cells, Substance P increases vascular permeability. | pnas.orgpnas.org |

| Inflammatory Diseases | The Substance P/NK1R system is a key player in the neurogenic inflammation associated with conditions like asthma and inflammatory bowel disease. | pnas.org |

| Enteric Infections | Antagonism of the Substance P receptor can reduce inflammation and bacterial burden in certain enteric infections. | pnas.org |

Properties

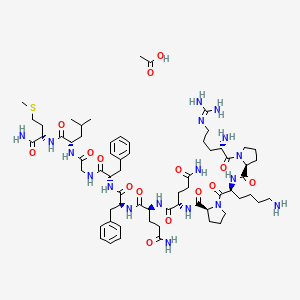

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S.C2H4O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;1-2(3)4/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZBDDSODJLJBS-HDKZLILXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H102N18O15S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1407.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Substance P Acetate Action

Substance P Acetate (B1210297) Receptor Pharmacology

The actions of Substance P acetate are mediated through its binding to neurokinin (NK) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The interaction between Substance P and these receptors is characterized by specific binding affinities and subsequent activation dynamics that dictate the cellular response.

This compound exhibits the highest binding affinity for the Neurokinin 1 Receptor (NK1R), establishing this receptor as its primary endogenous target. nih.govnih.govresearchgate.net This high-affinity interaction makes Substance P a potent agonist at the NK1R. nih.gov The binding is specific and saturable, leading to the initiation of downstream signaling cascades. nih.gov The specificity of this interaction is crucial for its role in mediating physiological processes such as pain transmission and inflammation. nih.govwikipedia.org The molecular recognition involves amino acid residues in the extracellular loops and transmembrane domains of the NK1R, which form a binding pocket for Substance P. wikipedia.org

| Tachykinin Receptor | Relative Binding Affinity for Substance P | Primary Endogenous Ligand |

|---|---|---|

| Neurokinin 1 Receptor (NK1R) | High | Substance P |

| Neurokinin 2 Receptor (NK2R) | Lower | Neurokinin A |

| Neurokinin 3 Receptor (NK3R) | Lower | Neurokinin B |

While this compound preferentially binds to NK1R, it can also interact with Neurokinin 2 (NK2R) and Neurokinin 3 (NK3R) receptors, albeit with lower affinity. nih.govnih.gov These interactions are generally considered less significant under normal physiological concentrations of Substance P. However, recent research has uncovered functional crosstalk between these receptors. Studies have demonstrated a direct protein-level interaction between NK1R and NK2R, forming heterodimers. nih.govresearchgate.net This heterodimerization can modulate the signaling output of NK1R activation by Substance P. Specifically, the presence of NK2R can downregulate SP-stimulated NK1R signals, such as intracellular calcium mobilization, by enhancing the recruitment of β-arrestin to the receptor complex. nih.govresearchgate.netdntb.gov.ua This suggests a negative modulatory role for NK2R in Substance P signaling. In contrast, NK3R tends to form homodimers and its interaction with Substance P is less characterized in terms of functional modulation of NK1R. nih.gov

The NK1R is a classic G protein-coupled receptor (GPCR). targetmol.com Upon binding of Substance P, the NK1R undergoes a conformational change that facilitates its coupling to and activation of intracellular heterotrimeric G proteins. nih.gov Substance P activation of NK1R predominantly leads to the stimulation of Gαq/11 and Gαs proteins. nih.govnih.govbiorxiv.org The activation of Gαq is a primary and robust response, while the coupling to Gαs can be influenced by the nature of the agonist-receptor interaction. nih.govmangliklab.com Cryogenic-electron microscopy studies have revealed that interactions between Substance P and the extracellular loops of the NK1R are critical for potent Gs signaling, whereas interactions deep within the transmembrane pocket are essential for general receptor activation and Gq signaling. nih.govnih.govbiorxiv.org This differential G protein coupling allows for a single ligand-receptor pair to initiate multiple distinct downstream signaling pathways, contributing to the pleiotropic effects of Substance P.

| G Protein Subunit | Primary Downstream Effector | Key Consequence |

|---|---|---|

| Gαq/11 | Phospholipase C (PLC) | Activation of IP3/DAG pathway |

| Gαs | Adenylyl Cyclase | Increase in cyclic AMP (cAMP) levels |

Following agonist binding and activation, the Substance P/NK1R complex is rapidly internalized from the cell surface. wikipedia.org This process is primarily mediated by a clathrin-dependent mechanism and serves multiple purposes, including signal desensitization and the initiation of distinct, location-specific intracellular signaling. wikipedia.orgnih.gov In dorsal horn neurons, NK1R internalization is a rapid process, with a half-life of approximately 71 seconds upon exposure to Substance P. nih.gov The internalized receptors are trafficked into endosomes. nih.govnih.gov After dissociation of the Substance P ligand within the acidic environment of the endosome, the receptor can be recycled back to the cell surface, allowing for resensitization of the cell to further stimulation. wikipedia.orgnih.gov The recycling process is slower than internalization, taking approximately 60-90 minutes for completion in dorsal horn neurons. nih.gov This dynamic trafficking of NK1R is crucial for regulating the duration and intensity of Substance P signaling.

| Time after Substance P Exposure | Event |

|---|---|

| ~60 seconds | NK1Rs form aggregates at the cell membrane. nih.gov |

| 71 seconds (t½) | Half-life of NK1R internalization. nih.gov |

| 90-120 seconds | NK1R-containing endosomes migrate into the cell interior. nih.gov |

| 45 minutes (post-SP removal) | Endosomes containing NK1R dock at the cell surface. nih.gov |

| 60-90 minutes (post-SP removal) | Recycling is completed and NK1Rs are uniformly redistributed on the membrane. nih.gov |

Intracellular Signaling Cascades Mediated by this compound

The activation of G proteins by the Substance P-NK1R complex initiates a variety of intracellular signaling cascades. These pathways involve the generation of second messengers that amplify the initial signal and orchestrate the ultimate cellular response.

A primary and well-established signaling pathway activated by this compound is the Inositol (B14025) Trisphosphate/Diacylglycerol (IP3/DAG) cascade. nih.gov This pathway is a direct consequence of the activation of the Gαq/11 subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govwikipedia.org PLC catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: IP3 and DAG. nih.govgeeksforgeeks.org50webs.com

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytosol. wikipedia.org50webs.com It binds to specific IP3 receptors, which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum. wikipedia.org50webs.com This binding triggers the release of stored calcium ions (Ca²⁺) from the endoplasmic reticulum into the cytoplasm, leading to a rapid increase in intracellular Ca²⁺ concentration. geeksforgeeks.org50webs.com This calcium signal is a pivotal event that modulates the activity of numerous downstream proteins.

Simultaneously, DAG, a lipid molecule, remains embedded in the plasma membrane. wikipedia.orggeeksforgeeks.org Here, it functions as a docking site and activator for Protein Kinase C (PKC). geeksforgeeks.orgnih.gov The activation of PKC initiates a further cascade of phosphorylation events, leading to the regulation of various cellular processes. The dual signaling arms of the IP3/DAG pathway, leading to calcium mobilization and PKC activation, are fundamental to many of the physiological effects of Substance P, including smooth muscle contraction and neurotransmitter release. nih.gov

| Step | Molecule/Process | Function/Outcome |

|---|---|---|

| 1 | Substance P binds to NK1R | Activates the Gq protein subunit. |

| 2 | Gq activates Phospholipase C (PLC) | PLC is catalytically activated. |

| 3 | PLC hydrolyzes PIP2 | Generates IP3 and DAG. nih.gov50webs.com |

| 4a | IP3 diffuses into the cytosol | Binds to IP3 receptors on the endoplasmic reticulum. wikipedia.org |

| 5a | IP3 receptor channels open | Release of Ca²⁺ into the cytosol. 50webs.com |

| 4b | DAG remains in the plasma membrane | Recruits and activates Protein Kinase C (PKC). geeksforgeeks.org |

| 5b | PKC is activated | Phosphorylates target proteins, modulating cellular activity. |

Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

The interaction of Substance P with its receptor can influence intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger. The cAMP signaling pathway is known to mediate the release of Substance P in the dorsal horn of the spinal cord. nih.govnih.gov This process involves the activation of adenylyl cyclase (AC), which synthesizes cAMP. nih.gov Subsequently, cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). nih.gov

Activation of PKA is a requisite for the effects induced by cAMP analogs. nih.govnih.gov PKA can phosphorylate various targets, including NMDA receptors, leading to an increase in Ca2+ entry and contributing to Substance P release. nih.govnih.gov The Epac2 protein also plays a role, signaling through a Raf-mitogen-activated protein kinase pathway to activate calcium channels, further contributing to the release of Substance P. nih.govnih.gov

| Key Finding | Cellular Context | Downstream Effect | Reference |

| cAMP signaling pathway mediates Substance P release. | Dorsal horn of the spinal cord | Activation of PKA and Epac. | nih.govnih.gov |

| PKA activation leads to phosphorylation of NMDA receptors. | Cultured dorsal horn neurons | Increased Ca2+ entry and Substance P release. | nih.govnih.gov |

| Epac2 signals through a Raf-MAPK pathway. | Spinal cord slices | Activation of Ca2+ channels. | nih.govnih.gov |

Protein Kinase C (PKC)-Dependent Mechanisms

Substance P is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for regulating various cellular processes. Upon binding to the NK-1R, Substance P can activate specific PKC isoforms, including the conventional PKCα and the novel PKCδ and PKCε, in macrophages. nih.gov This activation is a key step in initiating proinflammatory responses. nih.gov

In pancreatic acinar cells, Substance P stimulates the phosphorylation of PKC-delta, which in turn activates downstream MAP kinases (ERK and JNK) and the transcription factor NF-κB. nih.gov This cascade leads to the production of inflammatory chemokines. nih.gov The activation of PKC isoforms by Substance P mediates the subsequent activation of ERK1/2 and NF-κB, which are responsible for driving the transcription of these chemokines in macrophages. nih.gov

| Activated PKC Isoform(s) | Cellular Context | Downstream Effect | Reference |

| PKCα, PKCδ, PKCε | Mouse macrophages | Activation of ERK1/2 and NF-κB, leading to chemokine production. | nih.gov |

| PKCδ | Pancreatic acinar cells | Activation of MEKK1, ERK, JNK, and NF-κB, resulting in chemokine production. | nih.gov |

Calcium (Ca2+) Signaling Pathways

A primary and rapid response to Substance P stimulation is the mobilization of intracellular calcium (Ca2+). In rat spiral ganglion neurons, Substance P induces a transient increase in intracellular Ca2+ by releasing it from internal stores through a G-protein and phospholipase C (PLC) pathway. nih.gov This finding indicates that the Ca2+ response can be initiated even in the absence of extracellular calcium. nih.gov

Furthermore, in human T lymphocytes, Substance P causes a dose-dependent rise in intracellular calcium concentration. nih.gov This effect appears to be independent of the classic SP receptor, suggesting that the peptide can directly interact with the cell membrane to influence intracellular protein function. nih.gov

| Mechanism of Ca2+ Increase | Cellular Context | Key Modulators | Reference |

| Release from intracellular stores | Rat spiral ganglion neurons | G-protein and Phospholipase C | nih.gov |

| Influx and/or release | Human T lymphocytes | Receptor-independent mechanism | nih.gov |

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a significant target of Substance P signaling. In various cell types, Substance P binding to NK-1R leads to the activation of ERK1/2. In mouse macrophages, this activation is mediated by upstream PKC isoforms and the PI3K-Akt pathway. nih.gov

In rat cerebellar granule cells, Substance P has been shown to provide neuroprotection by reducing the dephosphorylation of Akt and Erk1/2, which is induced by conditions of serum and potassium deprivation. nih.gov This suggests a role for the MAPK/ERK pathway in neuronal survival promoted by Substance P. nih.gov The activation of the ERK1/2-NF-κB cascade is also implicated in the pro-inflammatory role of Substance P in sepsis-associated organ damage. mdpi.com

| Cellular Context | Upstream Activators | Downstream Effect | Reference |

| Mouse macrophages | PKCα, PKCδ, PKCε, PI3K-Akt | NF-κB activation and chemokine production. | nih.gov |

| Rat cerebellar granule cells | NK-1R | Reduced dephosphorylation of Akt and Erk1/2, promoting neuronal survival. | nih.gov |

| Sepsis models | NK-1R | Promotion of pro-inflammatory responses and ferroptosis. | mdpi.com |

Nuclear Factor Kappa B (NF-κB) Pathway Engagement

Substance P is a potent activator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. In fibroblasts from diabetic mice, Substance P treatment promotes the phosphorylation of IκB kinase (IKK)α/β and the inhibitor of NF-κB alpha (IκBα). nih.govnih.gov This leads to the activation and nuclear translocation of NF-κB, which in turn promotes the transcription of pro-inflammatory factors. nih.govnih.gov

In mouse macrophages, Substance P-induced activation of NF-κB is mediated by upstream signaling involving PKC isoforms and the PI3K-Akt pathway. nih.gov This activation is critical for driving the transcription of inducible chemokines. nih.gov The pro-inflammatory effects of Substance P in conditions like sepsis are also linked to the activation of the ERK1/2-NF-κB cascade. mdpi.com

| Cellular Context | Upstream Mediators | Downstream Effect | Reference |

| Diabetic mouse skin fibroblasts | IKKα/β, IκBα | Transcription of pro-inflammatory factors (MCP-1, IL-1β, TNF-α, IFN-γ). | nih.govnih.gov |

| Mouse macrophages | PKCα, PKCδ, PKCε, PI3K-Akt | Transcription of inducible chemokines. | nih.gov |

| Sepsis-associated organ injury | ERK1/2 | Increased acute inflammatory response. | mdpi.com |

Cyclic GMP-AMP Synthase-Stimulator of Interferon Genes (cGAS-STING) Pathway Regulation

Recent research has uncovered a regulatory role for Substance P in the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. frontiersin.orgspringermedizin.denih.govdntb.gov.uaelsevierpure.com The cGAS-STING pathway is implicated in various inflammatory conditions. It has been demonstrated that Substance P can suppress the activation of this pathway.

Mechanistically, Substance P has been shown to protect mitochondria from damage, thereby preventing the leakage of mitochondrial DNA (mtDNA) into the cytoplasm. This is significant because cytosolic mtDNA is a primary activator of cGAS. By preventing this leakage, Substance P inhibits the initiation of the cGAS-STING signaling cascade. Furthermore, Substance P can directly prevent the phosphorylation of STING through the neurokinin-1 receptor (NK1R), which in turn inhibits the activation of the downstream TBK1-IRF3 signaling pathway. This suppression of the cGAS-STING pathway by Substance P has been linked to the attenuation of inflammation and ferroptosis in models of colitis.

| Mechanism of Regulation | Effect on cGAS-STING Pathway | Consequence |

| Protection of mitochondria | Prevents mtDNA leakage into the cytoplasm, inhibiting cGAS activation. | Attenuation of inflammation and ferroptosis. |

| Direct action on STING | Prevents STING phosphorylation via NK1R. | Inhibition of TBK1-IRF3 signaling pathway activation. |

Physiological Systems Modulated by Substance P Acetate Preclinical Investigations

Neurobiological Modulations

Substance P acetate (B1210297) exerts profound effects on the central nervous system, influencing everything from sensory perception to complex behaviors. Its widespread distribution in key brain regions associated with pain, emotion, and cognition underscores its importance as a key neuromodulator. wikipedia.orgmdpi.com

Substance P acetate is critically involved in the transmission of sensory information, particularly pain signals (nociception), within the central nervous system. wikipedia.org It is released from the terminals of specific sensory nerves and is found in areas of the brain and spinal cord associated with inflammatory processes and pain. wikipedia.org In primary afferent neurons that respond to painful stimuli, Substance P coexists with the excitatory neurotransmitter glutamate (B1630785). wikipedia.org

Research indicates that Substance P transmits nociceptive signals from primary afferent fibers to second-order neurons in the spinal cord and brainstem. nih.gov This process is fundamental to the development of central sensitization, a state of heightened excitability of dorsal horn neurons that contributes to hyperalgesia and allodynia. nih.gov Studies have shown that the ablation of spinal neurons expressing the Substance P receptor (SPR), also known as the neurokinin-1 (NK-1) receptor, attenuates pain and hyperalgesia induced by various stimuli. nih.gov Furthermore, Substance P enhances the effects of glutamate by increasing the phosphorylation of NMDA receptors, a key step in the development of algesia. mdpi.com

Key Findings on this compound in Nociception

| Experimental Observation | Key Finding | Implication |

|---|---|---|

| Co-localization with glutamate in primary afferents | Substance P acts in concert with glutamate to transmit pain signals. wikipedia.org | Suggests a synergistic role in nociceptive transmission. |

| Ablation of SPR-expressing spinal neurons | Reduced central sensitization and hyperalgesia. nih.gov | Highlights the critical role of these neurons in pain amplification. |

| Enhancement of NMDA receptor phosphorylation | Increased glutamate-induced depolarization of neurons. mdpi.com | Contributes to the development and maintenance of a heightened pain state. |

This compound plays a significant role in modulating the release of dopamine (B1211576) from nigrostriatal neurons, which are crucial for motor control. The substantia nigra, a key nucleus in the brain where dopamine-producing cells are located, contains high levels of Substance P. parkinsonsresource.org Preclinical studies have demonstrated that Substance P, along with the related neurokinin A, can regulate dopamine release from both the dendrites and nerve terminals of these neurons, albeit through different mechanisms. nih.gov This modulation is complex, as Substance P can have both excitatory and inhibitory effects on dopaminergic neurons depending on the specific location and receptors involved. The interaction between Substance P and the dopaminergic system is particularly relevant to the pathophysiology of Parkinson's disease, where the degeneration of dopamine neurons in the substantia nigra is a hallmark of the disease. parkinsonsresource.orgnih.gov

Modulation of Dopamine Release by this compound

| Location of Action | Effect on Dopamine Release | Reference |

|---|---|---|

| Nigrostriatal Dendrites | Regulated release | nih.gov |

| Nigrostriatal Nerve Terminals | Regulated release | nih.gov |

This compound is deeply implicated in the neurobiology of stress and anxiety. nih.govresearchgate.net The neuropeptide and its primary receptor, NK1, are found in brain regions critical for regulating emotional behavior, such as the amygdala, hypothalamus, and periaqueductal gray. wikipedia.orgresearchgate.net Aversive and stressful stimuli have been shown to alter the levels of Substance P in the brain and the binding to its receptors. nih.govresearchgate.net

Emotional stressors can increase the release of Substance P in limbic structures, and the magnitude of this effect often correlates with the severity of the stressor. nih.govscilit.com Microinjections of Substance P into specific brain areas can produce anxiety-like behaviors in animal models. mdpi.com Conversely, blocking NK1 receptors has been shown to attenuate stress responses and produce anxiolytic-like effects in preclinical studies. nih.govresearchgate.net Substance P is also involved in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that controls reactions to stress. mdpi.comresearchgate.netwikipedia.org However, its role is complex, as some studies suggest it may also be involved in terminating the HPA axis response to acute stress. nih.govresearchgate.net

This compound's Role in Stress and Anxiety

| Experimental Model/Finding | Observation | Implication |

|---|---|---|

| Exposure to emotional stressors | Increased Substance P efflux in the amygdala and septum. nih.govscilit.com | Substance P is released in response to stressful situations. |

| Microinjection of Substance P | Induces anxiogenic-like behaviors in mice. mdpi.com | Elevated Substance P levels can contribute to anxiety. |

| Administration of NK1 receptor antagonists | Exhibits anxiolytic-like effects. mdpi.com | Blocking Substance P signaling may reduce anxiety. |

| Interaction with HPA axis | Activates the HPA axis and can also be involved in terminating its response. mdpi.comresearchgate.netnih.govresearchgate.net | Plays a complex modulatory role in the physiological stress response. |

Emerging evidence suggests that this compound is involved in cognitive processes, including learning and memory. wikipedia.orgnih.gov It has been shown to modulate the activity of cholinergic neurons, which are essential for cognitive function. openveterinaryjournal.com Studies have indicated that Substance P can facilitate long-term potentiation, a cellular mechanism underlying learning and memory, in the hippocampus. nih.gov

Research in animal models has demonstrated that the marginal division of the striatum, which has a high expression of the Substance P receptor, plays a role in learning and memory similar to the hippocampus. nih.gov Reducing the expression of the NK1 receptor in either the hippocampus or the striatal marginal division in rats led to impairments in a learning and memory task. nih.gov These findings suggest that Substance P signaling in these brain regions is important for memory consolidation.

Preclinical studies have highlighted the neuroprotective potential of this compound in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. aginganddisease.orgplos.org In the context of Alzheimer's disease, reduced levels of Substance P have been observed in brain regions affected by the disease. nih.govfrontiersin.org Substance P has been shown to exert neuroprotective effects against the toxicity of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's. nih.govnih.gov It can stimulate the non-amyloidogenic processing of the amyloid precursor protein, thereby reducing the production of toxic Aβ peptides. nih.govresearchgate.net Furthermore, Substance P can protect neurons from Aβ-induced apoptosis by modulating potassium channel currents and inhibiting caspase-3 activity. frontiersin.orgnih.gov

In experimental models of Parkinson's disease, treatment with a Substance P (NK1) receptor antagonist has been shown to be neuroprotective. plos.orgnih.gov An intrastriatal 6-hydroxydopamine (6-OHDA) lesion, a common model for Parkinson's disease, leads to an increase in Substance P in the substantia nigra. plos.orgnih.gov Blocking the NK1 receptor in this model protected dopaminergic neurons, reduced neuroinflammation, and improved motor function. plos.orgnih.gov

Neuroprotective Actions of this compound

| Disease Model | Neuroprotective Mechanism | Outcome |

|---|---|---|

| Alzheimer's Disease (Aβ toxicity) | Stimulates non-amyloidogenic APP processing; modulates Kv channel currents; inhibits caspase-3. nih.govfrontiersin.orgnih.govresearchgate.net | Reduced Aβ production and toxicity; neuronal protection. |

| Parkinson's Disease (6-OHDA model) | Antagonism of the NK1 receptor. plos.orgnih.gov | Protection of dopaminergic neurons; reduced neuroinflammation; improved motor function. |

This compound is a key activator of spinal nociceptive circuitry. Upon release from primary afferent fibers following a noxious stimulus, it binds to NK1 receptors on dorsal horn neurons. nih.gov This binding leads to the depolarization of these neurons, contributing to the transmission of pain signals to higher brain centers. nih.gov The activation of NK1 receptor-expressing neurons in the dorsal horn is a pivotal component in triggering central sensitization. nih.gov Studies have shown that Substance P enhances glutamate-induced currents in major neurons of the spinal cord, further amplifying the nociceptive signal. mdpi.com The L-arginine/nitric oxide pathway is also implicated, as it can be activated by Substance P and NMDA receptors to synthesize nitric oxide, a crucial neurotransmitter in the spinal nociceptive process.

Immunological Roles

This compound exerts profound effects on both innate and adaptive immunity by interacting with its primary receptor, the neurokinin-1 receptor (NK-1R), expressed on a wide array of immune cells. researchgate.net Its immunomodulatory functions encompass the regulation of immune cell proliferation, expression of signaling molecules, polarization of macrophages, production of cytokines, and the activation and survival of various immune cell populations.

This compound has been shown to influence the proliferation of several immune cell types, with notable effects on T lymphocytes and bone marrow-derived cells. In preclinical models, Substance P, at a concentration of 10(-7) M, has been observed to slightly enhance the proliferative responses of human T lymphocytes to mitogens like phytohemagglutinin and concanavalin (B7782731) A. nih.gov The pro-proliferative effect of Substance P on T cells is further supported by findings that its impact on mitogen-induced proliferation is significantly increased in the presence of peptidase inhibitors, suggesting that lymphocyte surface peptidases modulate its activity. nih.gov

Furthermore, Substance P has demonstrated a capacity to stimulate the proliferation of bone marrow stromal cells (BMSCs) in a concentration-dependent manner. nih.gov Studies on murine bone marrow-derived mesenchymal stem cell-like cell lines have shown that Substance P can enhance their proliferation and migration potential. nih.govnih.gov Specifically, it was found to induce the proliferation of the OP9 cell line, with an optimal concentration of 10 nM, by increasing the protein levels of cyclin D1, a key regulator of cell cycle progression from the G1 to the S phase. nih.gov

| Cell Type | Effect | Key Findings | References |

|---|---|---|---|

| T Lymphocytes | Enhanced Proliferation | Slightly enhanced responses to phytohemagglutinin and concanavalin A at 10(-7) M. Effect is increased in the presence of peptidase inhibitors. | nih.gov |

| Bone Marrow Stromal Cells (BMSCs) | Stimulated Proliferation | Concentration-dependent increase in proliferation. | nih.gov |

| Murine Mesenchymal Stem Cell-like Lines (e.g., OP9) | Enhanced Proliferation and Migration | Optimal concentration of 10 nM for OP9 cell proliferation, associated with increased cyclin D1 levels. | nih.govnih.gov |

This compound plays a critical role in orchestrating immune cell trafficking by modulating the expression of chemokines and adhesion molecules. Preclinical studies have demonstrated that Substance P can induce the expression of intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells, which in turn enhances neutrophil transendothelial migration. nih.govnih.gov This effect is mediated through the NK-1R and is crucial for the recruitment of leukocytes to sites of inflammation.

In mice with sepsis, Substance P has been shown to upregulate the expression of both ICAM-1 and vascular cell adhesion molecule-1 (VCAM-1) on vascular endothelial cells in the liver and lungs, thereby promoting leukocyte infiltration into these organs. mdpi.com Furthermore, Substance P has been found to induce the expression of VCAM-1 on synovial cells in human rheumatoid arthritis. mdpi.com The modulation of these adhesion molecules is a key mechanism by which Substance P contributes to inflammatory processes.

| Molecule | Cell Type | Effect | Functional Consequence | References |

|---|---|---|---|---|

| ICAM-1 | Vascular Endothelial Cells | Upregulation | Enhanced neutrophil transendothelial migration. | nih.govnih.gov |

| ICAM-1 and VCAM-1 | Liver and Lung Vascular Endothelial Cells (in sepsis model) | Upregulation | Increased leukocyte infiltration. | mdpi.com |

| VCAM-1 | Synovial Cells (in rheumatoid arthritis) | Upregulation | Contributes to inflammation in joints. | mdpi.com |

This compound is a significant regulator of macrophage polarization, a process that dictates the functional phenotype of these versatile immune cells. Macrophages can be broadly classified into the pro-inflammatory M1 phenotype and the anti-inflammatory and tissue-repairing M2 phenotype. Preclinical evidence strongly suggests that Substance P promotes a shift towards the M2-like phenotype. nih.govresearchgate.net

In vitro studies have shown that Substance P can directly induce the differentiation of inflammatory macrophages towards an M2 phenotype. nih.gov This polarization is characterized by the induction of arginase-1 activity, a hallmark of M2 macrophages, instead of nitric oxide production, which is characteristic of M1 macrophages. nih.govfrontiersin.org The mechanism underlying this M2 polarization involves the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, Substance P has been found to induce the expression of hemeoxygenase-1 (HO-1), an enzyme that suppresses inflammation by favoring a shift towards the M2 phenotype. researchgate.net

This compound is a potent modulator of cytokine production by various immune and non-immune cells. It can induce the synthesis of a range of pro-inflammatory cytokines, thereby amplifying inflammatory responses. For instance, Substance P has been shown to stimulate the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). news-medical.netnih.gov In human disc cells, Substance P upregulates the expression of IL-1β, IL-6, and interleukin-8 (IL-8). researchgate.net

However, the role of Substance P in cytokine regulation can be complex and context-dependent. Some studies suggest that in human monocytes, Substance P alone is unable to induce the synthesis of IL-1 and IL-6, but it can act synergistically with low amounts of lipopolysaccharide (LPS) to induce IL-6 mRNA expression. nih.gov In contrast, Substance P has been shown to induce cytokine synthesis in astrocytic cells. nih.gov In peritoneal mast cells, Substance P induces TNF-α and IL-6 production through the activation of the NF-κB pathway. nih.gov

| Cytokine | Cell Type | Effect | References |

|---|---|---|---|

| IL-1β | Human Disc Cells | Upregulation | researchgate.net |

| IL-6 | Human Disc Cells, Peritoneal Mast Cells | Upregulation | nih.govresearchgate.net |

| IL-8 | Human Disc Cells | Upregulation | researchgate.net |

| TNF-α | Peritoneal Mast Cells | Upregulation | nih.gov |

| IL-10 | - | Increased expression in rat models | researchgate.net |

This compound exerts a significant influence on the activation and survival of both innate and adaptive immune cells. In the innate immune system, Substance P can modulate the activity of natural killer (NK) cells. Interestingly, some studies report an inhibitory effect, where Substance P was found to inhibit the cytotoxic ability of a human NK cell line and ex vivo human NK cells by approximately 20% and reduce degranulation. researchgate.netnih.gov This inhibitory effect appears to be mediated, at least in part, through the NK-1R. researchgate.netnih.gov

Regarding the adaptive immune system, Substance P and another neuropeptide, hemokinin-1, provide adjuvant signals necessary for T cell activation and survival. researchgate.net Signaling through the NK-1R is crucial for the generation, maintenance of survival, and effector functions of both CD4+ and CD8+ T cells. researchgate.net This signaling pathway activates Ca2+-dependent NFAT1 and NFAT2 pathways, leading to increased IL-2 synthesis and secretion, which sustains T cell survival. researchgate.net Furthermore, Substance P acts as a late-acting B lymphocyte differentiation cofactor, augmenting immunoglobulin secretion in the presence of polyclonal B cell activators. nih.gov

Involvement in Visceral and Organ System Physiology

Beyond its well-documented immunological roles, preclinical investigations have revealed the significant involvement of this compound in the physiology of various visceral and organ systems, including the gastrointestinal, cardiovascular, and respiratory systems.

In the gastrointestinal system , Substance P is a key regulator of intestinal motility and has been implicated in inflammatory conditions of the gut. nih.govnih.gov It has a potent stimulatory effect on the intestine, eliciting mechanical contractions. nih.gov This action appears to be directly on the muscle cells, as it is resistant to atropine (B194438) and tetrodotoxin. nih.gov In the context of intestinal inflammation, Substance P, released from enteric nerves and inflammatory cells, interacts with NK-1R on various cell types to modulate diarrhea, inflammation, and motility. nih.gov

Within the cardiovascular system , Substance P is involved in the regulation of heart rate, blood pressure, and vascular tone. nih.govportlandpress.com It generally acts as a vasodilator in the systemic circulation; however, it can induce vasoconstriction in the pulmonary circulation. nih.govfrontiersin.org In animal models, Substance P has been associated with the development of cardiomyopathies and heart failure by promoting cardiac remodeling and inflammation. nih.gov

In the respiratory system , Substance P modulates reflex regulation of respiratory function. nih.gov It is implicated in pulmonary dysfunction, where binding to its NK-1R can lead to increased microvascular permeability, neutrophil recruitment, and edema. news-medical.netfrontiersin.org Preclinical models of pulmonary hypertension are associated with increased lung Substance P levels, and its depletion or blockade of its receptor can decrease pulmonary pressure. frontiersin.org

Smooth Muscle Contractility Modulation

This compound is a potent modulator of smooth muscle contractility, with its effects varying depending on the tissue and the concentration of the peptide. In the gastrointestinal tract, SP is co-expressed with acetylcholine (B1216132) in enteric motor neurons and plays a role in exciting smooth muscle. nih.govnih.gov It has been shown to induce phasic contractions of longitudinal muscle strips in the guinea-pig ileum at concentrations as low as 10⁻¹³ to 10⁻¹⁰ M. nih.gov The mechanism of action can involve direct effects on the muscle cell membrane, including depolarization and increased spike discharges, as well as actions on excitatory neuro-effector transmission. nih.gov

In uterine tissue, the effects of Substance P can be influenced by the physiological state. For instance, under normal conditions, SP stimulates the contractility of the rat uterus. mdpi.com However, in a porcine model of E. coli-induced inflammation, Substance P at a concentration of 10⁻⁶ M was found to reduce both the amplitude and frequency of myometrial contractions. mdpi.com The contractile responses to SP are mediated by neurokinin receptors, with the NK2 receptor being implicated in rat uterine contractility and the NK1 receptor in mouse uterine tissue. mdpi.com In some vascular beds, such as the rabbit pulmonary artery and rat portal vein, Substance P also exerts a contractile action on vascular smooth muscle. ahajournals.org

| Tissue/Model | Substance P Concentration | Observed Effect on Contractility | Reference |

| Guinea-pig ileum (longitudinal muscle) | 10⁻¹³ - 10⁻¹⁰ M | Induction of phasic contractions | nih.gov |

| Guinea-pig ileum (circular muscle) | Up to 10⁻⁸ M | No change in muscle tone | nih.gov |

| Rat Uterus (physiological conditions) | Not specified | Stimulation | mdpi.com |

| Porcine Uterus (E. coli-induced inflammation) | 10⁻⁶ M | Reduced amplitude and frequency | mdpi.com |

| Rabbit pulmonary artery, Rat portal vein | Not specified | Contraction | ahajournals.org |

Epithelial Ion Transport Regulation

This compound plays a crucial role in regulating epithelial ion transport, particularly in the gastrointestinal tract. It is involved in the neuroimmune regulation of intestinal mucosal function. In human colonic epithelial cells, Substance P, through its interaction with the neurokinin-1 receptor (NK-1R), can stimulate the production of prostaglandin (B15479496) E2 (PGE₂). researchgate.net This process involves the upregulation of cyclooxygenase-2 (COX-2) expression. researchgate.net This signaling cascade is significant as NK-1R-mediated chloride secretion in the colon is known to involve the formation of prostaglandins. researchgate.net

Furthermore, Substance P has been shown to have direct effects on intestinal epithelial cells by promoting their migration, a vital process for the resealing of mucosal wounds and maintaining the integrity of the gastrointestinal mucosal layer. nih.gov Studies on normal rat intestinal epithelial cells (IEC-6 cells) have demonstrated that these cells express the NK-1R. nih.gov The application of physiologic doses of Substance P to these cells resulted in increased rates of migration. nih.gov This migratory effect is associated with an increase in intracellular calcium concentrations. nih.gov

Vascular Permeability and Vasodilation Mechanisms

This compound is a potent regulator of vascular function, exhibiting significant effects on both vascular permeability and vasodilation. mdpi.com Its vasodilatory action is primarily endothelium-dependent and is mediated through the stimulation of the endothelial cell neurokinin-1 (NK1) receptor. ahajournals.orgnih.gov This interaction triggers the release of endothelium-derived vasodilators, with nitric oxide being a key mediator. ahajournals.orgnih.gov In human forearm circulation, the vasodilation induced by intra-arterial infusion of Substance P can be abolished by a selective NK₁ receptor antagonist, confirming the receptor's critical role. nih.gov

In addition to its vasodilatory properties, Substance P also enhances vascular permeability. nih.gov This effect, combined with its ability to evoke vasodilation, leads to increased local blood flow and can increase the movement of fluid from capillaries and post-capillary venules into the surrounding tissue. nih.gov This action is particularly relevant in inflammatory processes. However, the vascular response to Substance P can be complex and tissue-specific. While it generally causes vasodilation, in certain vascular beds like the pulmonary circulation, it can act as a vasoconstrictor, an effect that may be mediated via NK1R through thromboxane (B8750289) or via NK2R. frontiersin.org At higher concentrations, the vasoconstrictor effect in the pulmonary arteries tends to dominate. frontiersin.org

| Vascular Effect | Mediating Receptor | Key Mechanism | Reference |

| Vasodilation | NK1 Receptor (on endothelial cells) | Endothelium-dependent, nitric oxide release | ahajournals.orgnih.gov |

| Increased Vascular Permeability | Not specified | Increased fluid flux from capillaries | nih.gov |

| Pulmonary Vasoconstriction | NK1R (via thromboxane) or NK2R | Direct action on pulmonary arteries | frontiersin.org |

Cardiovascular System Control (Heart Rate, Blood Pressure Regulation)

Substance P is intricately involved in the central and peripheral regulation of the cardiovascular system, influencing heart rate and blood pressure. nih.govresearchgate.net It acts as a potent vasodilator in many vascular beds, which contributes to its role in blood pressure regulation. ahajournals.org Endogenous Substance P appears to counteract elevations in blood pressure by modulating both cardiac output and peripheral resistance. ahajournals.org For instance, in a preclinical model of DOCA-salt hypertension in rats, the acute blockade of NK-1 receptors led to a significant and sustained increase in mean arterial pressure, suggesting a tonic vasodilatory role for Substance P in this pathological state. ahajournals.org

| Cardiovascular Parameter | Effect of Substance P | Mediating Mechanism/Condition | Reference |

| Blood Pressure | Tends to lower | Vasodilation, modulation of peripheral resistance | ahajournals.org |

| Blood Pressure (DOCA-salt hypertension) | Counteracts elevation | Modulation of cardiac output and peripheral resistance | ahajournals.org |

| Heart Rate (isolated heart) | Decrease (negative chronotropic) | Stimulation of parasympathetic intracardiac neurons | doi.org |

| Heart Rate & Blood Pressure (central action) | Increase | Activation of neurons in the paraventricular nucleus | doi.org |

Lymphatic Vessel Function Modulation

This compound is a significant modulator of lymphatic vessel function, primarily by enhancing the contractility of lymphatic muscle. nih.govresearchgate.net This neuropeptide is associated with the sensory innervation of lymphoid tissue and is thought to play a role in lymphatic function during inflammation. nih.gov Preclinical studies on isolated rat mesenteric lymphatic vessels have demonstrated that Substance P has substantial positive inotropic (increased force of contraction) and chronotropic (increased rate of contraction) effects. researchgate.net

Under isometric conditions, a 10 nM concentration of Substance P was shown to dramatically enhance both the amplitude and frequency of lymphatic contractions. researchgate.net Specifically, it increased the contraction frequency by approximately 2.4-fold and the amplitude by about 1.9-fold. researchgate.net Under isobaric conditions, which mimic physiological pressure changes, Substance P caused a robust increase in contraction frequency at all pressures and shifted the relationship between pump output and pressure, indicating improved pump efficiency. researchgate.net These direct actions on lymphatic muscle are independent of changes in preload that might result from Substance P's effects on capillary permeability, suggesting a direct role in improving the working range of the lymphatic pump. nih.govresearchgate.net This enhancement of lymphatic pumping would work in concert with its effects on vascular permeability to promote fluid clearance from tissues. nih.gov

| Experimental Condition | Parameter | Effect of Substance P (10 nM) | Reference |

| Isometric | Contraction Frequency | ~2.4-fold increase | researchgate.net |

| Isometric | Contraction Amplitude | ~1.9-fold increase | researchgate.net |

| Isobaric | Contraction Frequency | Robust increase at all pressures | researchgate.net |

| Isobaric | Pump Efficiency | Improved | nih.govresearchgate.net |

Pathophysiological Contributions of Substance P Acetate Preclinical Models

Inflammation and Neurogenic Inflammation Pathomechanisms

Substance P is a pivotal mediator of neurogenic inflammation, a process where neuronal activation leads to inflammatory responses such as vasodilation, increased vascular permeability, and immune cell recruitment. nih.govfrontiersin.org This process is initiated by the release of SP and other neuropeptides from the peripheral terminals of sensory nerve fibers in response to injury or infection. wikipedia.org The interaction of SP with its high-affinity NK-1R on various cells, including endothelial and immune cells, triggers a cascade of inflammatory events. frontiersin.org

Substance P is implicated in both acute and chronic inflammatory conditions by initiating and amplifying the inflammatory response. In acute settings, its release leads to rapid plasma extravasation, edema, and the recruitment of leukocytes, which are hallmark features of inflammation. frontiersin.org In chronic inflammatory diseases, sustained high levels of SP and upregulation of its receptor, NK-1R, contribute to the persistence of inflammation. nih.gov This is observed in preclinical models of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. nih.govnih.gov SP contributes to the attraction of immune cells like neutrophils to the site of inflammation, and studies in NK-1R knockout mice have shown impaired neutrophil migration. nih.gov

The neuropeptide can be secreted by both nerves and various inflammatory cells, including macrophages, eosinophils, lymphocytes, and dendritic cells, creating a feedback loop that sustains inflammation. nih.gov This dual origin underscores its integral role in linking the nervous and immune responses during inflammatory processes.

Substance P exerts its pro-inflammatory effects through complex interactions with a variety of inflammatory mediators and signaling pathways. It can trigger the expression and release of numerous cytokines from immune cells such as monocytes, macrophages, and lymphocytes. frontiersin.org In turn, many of these cytokines can regulate the release of Substance P and the expression of its receptor, creating a positive feedback mechanism that amplifies the inflammatory cascade. frontiersin.org

Preclinical studies in rats have demonstrated that SP interacts with other putative inflammatory mediators. For instance, low doses of Substance P can potentiate the inflammatory responses to serotonin (B10506), bradykinin (B550075), and prostaglandin (B15479496) E1. nih.gov Conversely, higher doses of SP are potentiated by prostaglandin E1 and adenosine (B11128) 5'-triphosphate. nih.gov Research on isolated rat skin shows that mediators like bradykinin can augment the release of SP, and this effect is further facilitated by serotonin and histamine (B1213489). nih.gov

At the molecular level, the binding of SP to the NK-1R activates intracellular signaling pathways, notably the nuclear factor kappa B (NF-κB) pathway, which is a critical regulator of the expression of genes involved in inflammation. mdpi.commdpi.com Activation of NK-1R can also stimulate the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) second messenger systems, depending on the cell type. nih.gov

Interaction of Substance P with Inflammatory Mediators in Preclinical Models

| Interacting Mediator | Observed Effect in Preclinical Models | Reference |

|---|---|---|

| Prostaglandin E1 (PGE1) | Potentiates SP-induced inflammatory response. | nih.gov |

| Bradykinin | Potentiated by low doses of SP; stimulates SP release. | nih.govnih.gov |

| Serotonin (5-HT) | Potentiated by low doses of SP; facilitates bradykinin-evoked SP release. | nih.govnih.gov |

| Histamine | Facilitates bradykinin-evoked SP release. | nih.gov |

| Cytokines (e.g., IL-1, IL-6, TNF-α) | SP stimulates their production and release from immune cells. | frontiersin.org |

| Adenosine 5'-triphosphate (ATP) | Potentiates SP-induced inflammatory response. | nih.gov |

The role of Substance P in organ-specific inflammation has been extensively studied in preclinical models of colitis and pancreatitis.

Colitis: In animal models of inflammatory bowel disease (IBD), such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, elevated levels of SP and upregulation of NK-1R expression are observed in the colon, correlating with disease activity. nih.govnih.gov Studies show that administration of exogenous SP can ameliorate clinical symptoms, reduce intestinal barrier dysfunction, and suppress the inflammatory response in DSS-induced colitis. nih.govnih.gov Conversely, other research highlights the pro-inflammatory role of SP, where it contributes to the pathophysiology of IBD by modulating cytokine release from mesenteric preadipocytes. escholarship.orgjrturnerlab.com The density of SP-containing neurons is often increased in inflamed intestinal tissue, suggesting its active involvement in the inflammatory process. cureus.com

Pancreatitis: In experimental models of acute pancreatitis, such as those induced by cerulein, Substance P is a key mediator of inflammatory edema. nih.govresearchgate.net It is released from sensory nerves and binds to NK-1R on endothelial cells, leading to plasma extravasation, edema, and neutrophil infiltration into the pancreas. nih.gov Preclinical studies in rats and mice have demonstrated that pharmacologic antagonism or genetic deletion of the NK-1R significantly reduces the severity of cerulein-induced pancreatitis, including decreasing hyperamylasemia, pancreatic edema, and acinar cell necrosis. nih.govnih.gov These findings indicate that SP, acting via the NK-1R, plays a crucial pro-inflammatory role in the early stages of acute pancreatitis. researchgate.netnih.gov

Role of Substance P in Preclinical Organ Inflammation Models

| Organ/Condition Model | Animal Model | Key Findings Related to Substance P | Reference |

|---|---|---|---|

| Colitis | DSS-induced colitis in mice | Increased SP-positive neurons and SP expression in colitis lesions. Exogenous SP ameliorated clinical symptoms and inflammation. | nih.govnih.gov |

| Acute Pancreatitis | Cerulein-induced pancreatitis in rats and mice | SP mediates inflammatory edema and plasma extravasation via NK-1R. | nih.gov |

| Acute Pancreatitis | Caerulein-induced pancreatitis in mice | Genetic deletion of NK-1R reduces severity of pancreatitis and associated lung injury. | nih.gov |

Pain Pathways Research in Preclinical Contexts

Substance P is fundamentally involved in the processing of pain signals, particularly in the transition from acute to chronic pain. nih.gov It is expressed in small- to medium-sized neurons of the dorsal root ganglia and is transported to both central and peripheral nerve terminals. nih.gov

Substance P functions as a primary neurotransmitter in the transmission of nociceptive (painful) information into the central nervous system. wikipedia.org Within the dorsal horn of the spinal cord, it is co-released with glutamate (B1630785) from the presynaptic terminals of primary afferent C-fibers in response to noxious stimuli. wikipedia.orgnih.gov While glutamate provides fast, excitatory signaling, Substance P is thought to produce a slower, more prolonged depolarization of postsynaptic neurons. mdpi.com This action sensitizes the postsynaptic neurons to the effects of glutamate, thereby amplifying and facilitating the transmission of pain signals to higher brain centers. nih.govmdpi.com This synergistic relationship is crucial for the development of central sensitization, a state of neuronal hyperexcitability that contributes to chronic pain conditions.

In the peripheral nervous system, Substance P plays a significant role in modulating the excitability of nociceptors, the specialized sensory neurons that detect painful stimuli. During tissue injury and inflammation, SP is released from the peripheral terminals of these sensory neurons, acting in an autocrine or paracrine fashion to sensitize them. nih.gov

This sensitization occurs through the modulation of various ion channels on the nociceptor membrane. Preclinical studies have shown that SP can potentiate the activity of several key ion channels involved in pain, including:

TRPV1 channels: These are receptors for capsaicin (B1668287) and are activated by heat and low pH. SP enhances their activity, contributing to thermal hyperalgesia. nih.gov

Voltage-gated sodium channels (Nav1.8): SP can increase the function of these channels, which are critical for the generation and propagation of action potentials in nociceptors. nih.gov

Calcium channels: SP has been shown to modulate L- and N-type calcium channels in sensory neurons. nih.gov

Potassium channels: SP can decrease the activity of certain potassium channels, such as the low-threshold kv4 channel, which leads to increased neuronal excitability and sensitization of nociceptors. nih.gov

By enhancing the function of excitatory ion channels and decreasing the activity of inhibitory ones, Substance P effectively lowers the activation threshold of nociceptors, causing them to respond more robustly to subsequent stimuli. mdpi.comnih.gov This mechanism is a key contributor to the development of hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus) observed in inflammatory and neuropathic pain states. nih.gov

Interplay with Other Neuropeptides in Pain Signaling (e.g., CGRP)

Substance P (SP), utilized as its acetate (B1210297) salt in research, is a key player in pain signaling and neurogenic inflammation, often working in concert with Calcitonin Gene-Related Peptide (CGRP). elifesciences.orgelifesciences.org These two neuropeptides are extensively co-expressed in pain-responsive sensory neurons. elifesciences.org Upon activation by noxious stimuli, SP and CGRP are released from the nerve endings of these neurons, both in the spinal cord and in peripheral tissues. elifesciences.orgelifesciences.org

In the spinal cord's dorsal horn, a critical site for pain processing, the co-release of SP and CGRP enhances pain transmission. elifesciences.org Preclinical research shows that CGRP can potentiate the release of SP from primary afferent terminals in the spinal cord, thereby promoting the transmission of pain signals. nih.gov This synergistic action amplifies the response to painful mechanical stimuli. nih.gov

Peripherally, the release of SP and CGRP from sensory nerve endings drives neurogenic inflammation, a process characterized by vasodilation and increased vascular permeability. nih.govresearchgate.net CGRP is a potent vasodilator, while SP primarily increases the permeability of blood vessels, leading to plasma extravasation. nih.govlu.se Their combined release contributes significantly to the inflammatory response following tissue injury. nih.gov

| Neuropeptide | Primary Role in Pain and Inflammation |

|---|---|

| Substance P (SP) | Enhances pain transmission, increases vascular permeability (plasma extravasation) |

| Calcitonin Gene-Related Peptide (CGRP) | Potent vasodilator, potentiates SP release in the spinal cord |

Tissue Repair and Regeneration Dynamics

Substance P Acetate in Wound Healing Mechanisms (e.g., Diabetic Wounds)

This compound has demonstrated a significant therapeutic role in promoting the healing of compromised wounds, such as those found in diabetic models. mdpi.comnih.gov Diabetic wounds are often characterized by impaired angiogenesis and prolonged inflammation. nih.govnih.gov Preclinical studies show that the administration of SP can accelerate wound closure in diabetic mice. nih.govsemanticscholar.org This is achieved, in part, by inducing an acute inflammatory response necessary for healing progression and by modulating macrophage activity toward a pro-reparative M2 phenotype. nih.gov Furthermore, SP enhances angiogenesis, a critical process for supplying oxygen and nutrients to the healing tissue. mdpi.comnih.govahajournals.org In diabetic models, SP treatment has been shown to increase the formation of blood vessels and induce the mobilization of endothelial progenitor cells. nih.govsemanticscholar.org

Proliferative Effects on Various Cell Types in Repair Processes

Substance P exerts its pro-regenerative effects by stimulating the growth and activity of several cell types crucial for tissue repair. It has been shown to increase the proliferation of human epidermal keratinocytes and dermal fibroblasts. mdpi.comnih.govresearchgate.netcapes.gov.br This proliferative action is vital for re-epithelialization and the formation of new granulation tissue. mdpi.com In the context of diabetic wounds, SP can rescue the diminished function of dermal fibroblasts, increasing their proliferation and enhancing their potential to support angiogenesis. nih.gov SP also stimulates the proliferation of endothelial cells, contributing to the formation of new blood vessels. mdpi.com By promoting the growth of these key cell populations, Substance P facilitates multiple stages of the wound healing cascade. researchgate.net

| Cell Type | Effect of Substance P Stimulation | Role in Tissue Repair |

|---|---|---|

| Keratinocytes | Increased proliferation and migration | Re-epithelialization of the wound surface |

| Fibroblasts | Increased proliferation and extracellular matrix production | Formation of granulation tissue and collagen deposition |

| Endothelial Cells | Increased proliferation and tube formation | Angiogenesis (new blood vessel formation) |

Cancer Research Applications

Neurokinin 1 Receptor Overexpression in Glioblastoma and Other Cancer Cells

The Neurokinin 1 Receptor (NK1R), the primary receptor for Substance P, is overexpressed in a wide array of human cancers, including the highly aggressive brain tumor, glioblastoma. nih.govmdpi.comresearchgate.net This overexpression is often correlated with the degree of malignancy and a poor prognosis. mdpi.comresearchgate.net The interaction between SP and the overexpressed NK1R on cancer cells can trigger multiple pathways that are beneficial for tumor survival and progression. nih.govmdpi.com This signaling promotes cancer cell proliferation, migration, and angiogenesis (the formation of new blood vessels to supply the tumor). nih.govaacrjournals.orgmdpi.com Furthermore, the SP/NK1R system exerts an anti-apoptotic effect, protecting cancer cells from programmed cell death. aacrjournals.orgnih.govnih.gov In glioblastoma cell lines, SP has been shown to be a mitogen, stimulating cell growth through NK1R activation. nih.gov

This compound Analogue Development for Receptor Targeting

The consistent overexpression of NK1R on various tumor cells makes it an attractive target for novel cancer therapies. nih.govmdpi.com This has led to the development of Substance P analogues designed to either block the receptor or to deliver cytotoxic agents directly to the cancer cells.

One major strategy involves the use of NK1R antagonists—molecules that bind to the receptor and block the pro-tumorigenic effects of SP. mdpi.com These antagonists have been shown in preclinical studies to inhibit tumor cell growth and induce apoptosis in various cancer cell lines, including those from glioblastoma, pancreatic cancer, and melanoma. nih.govnih.gov

Another promising approach is the creation of peptide-drug conjugates (PDCs). mdpi.com This involves linking a potent cytotoxic drug to a Substance P analogue. nih.gov The SP analogue acts as a homing device, selectively delivering the toxic payload to cancer cells that overexpress NK1R, thereby minimizing damage to healthy tissues. mdpi.com Radiolabeled SP analogues are also being investigated for targeted radionuclide therapy, where a radioactive isotope is delivered specifically to the tumor site. mdpi.comnih.govnih.gov

Advanced Research Methodologies and Preclinical Investigative Models

In Vitro Experimental Paradigms

In vitro models provide a fundamental advantage by isolating specific biological components, thereby allowing for detailed investigation of molecular and cellular mechanisms without the confounding variables of a whole organism. scireq.com

Cell culture systems are indispensable for studying the direct interaction between Substance P acetate (B1210297) and its primary receptor, the neurokinin-1 receptor (NK-1R). Researchers commonly use mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express high levels of the NK-1R.

Radioligand binding assays are a key technique used in these models. By using a radioactively labeled form of Substance P, researchers can quantify the binding affinity (Kd) and the density of receptors (Bmax) on the cell surface. Competitive binding assays, where unlabeled Substance P acetate or other potential ligands compete with the radioligand, are used to determine the binding affinities of new compounds. nih.gov For example, studies in guinea pig macrophages using radiolabeled Substance P identified a single class of high-affinity binding sites. nih.gov

Once Substance P binds to the NK-1R, it triggers a cascade of intracellular signaling events. nih.gov Cultured cells are essential for dissecting these pathways. Since NK-1R is a G protein-coupled receptor (GPCR), its activation typically leads to the stimulation of phospholipase C, resulting in the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These messengers, in turn, cause an increase in intracellular calcium concentrations and the activation of protein kinase C. Researchers can measure these downstream effects using techniques such as calcium imaging with fluorescent dyes and assays that quantify IP3 levels. Furthermore, NK-1R activation can modulate cyclic adenosine (B11128) monophosphate (cAMP) levels and activate mitogen-activated protein kinase (MAPK) cascades, which can be studied to understand the long-term effects of Substance P on cell function, including gene expression and proliferation. nih.govfrontiersin.org

| Assay Type | Principle | Typical Measurement | Information Gained |

|---|---|---|---|

| Radioligand Binding | Measures the binding of radioactively labeled Substance P to NK-1 receptors on cell membranes. | Binding affinity (Kd), receptor density (Bmax). | Characterizes the direct interaction between ligand and receptor. |

| Calcium Imaging | Uses fluorescent dyes that change intensity in the presence of calcium to visualize intracellular calcium mobilization upon receptor activation. | Changes in fluorescence intensity over time. | Measures a key downstream signaling event (Gq pathway activation). |

| Inositol Phosphate (B84403) (IP) Assay | Quantifies the accumulation of inositol phosphates, a second messenger produced following phospholipase C activation. | Levels of IP1, IP2, IP3. | Directly measures the product of the primary signaling pathway. |

| MAPK Activation Assay | Detects the phosphorylation of MAP kinases (e.g., ERK1/2) using specific antibodies (Western blotting or ELISA). | Levels of phosphorylated ERK1/2. | Investigates signaling pathways related to cell growth and differentiation. frontiersin.org |

Organ bath techniques allow for the study of this compound's effects on whole tissues in a controlled ex vivo setting. scireq.companlab.com This method bridges the gap between cellular assays and whole-animal studies by preserving the complex interactions between different cell types within a tissue. panlab.com Tissues are isolated from an animal and suspended in a chamber (the organ bath) filled with a physiological salt solution, oxygenated, and maintained at a constant temperature. reprocell.com The contractile or relaxant responses of the tissue to the application of this compound are then measured using a force transducer. reprocell.com

A classic preparation for studying Substance P is the guinea pig ileum, where it induces potent smooth muscle contraction. nih.gov This preparation is frequently used to determine the potency of Substance P analogues and the efficacy of NK-1R antagonists. Other tissues commonly used include tracheal rings to study bronchoconstriction, and arterial rings to investigate vasodilation. reprocell.comnih.gov For instance, studies using human umbilical artery segments in organ baths have shown that Substance P induces endothelium-dependent relaxation. nih.gov These models are invaluable for characterizing the pharmacological profile of drugs targeting the Substance P/NK-1R system. scireq.com

Electrophysiology provides a direct measure of how this compound modulates neuronal excitability. Acute brain slice preparations are a cornerstone of this research. plos.org A thin slice of a specific brain region (e.g., spinal cord dorsal horn, amygdala, or locus coeruleus) is kept viable in artificial cerebrospinal fluid. nih.gov Using microelectrodes, researchers can perform patch-clamp recordings from individual neurons within the slice to measure changes in membrane potential, firing rate, and synaptic currents in response to the application of this compound. These studies have demonstrated that Substance P generally has an excitatory effect, causing slow depolarization of neurons, which is critical for its role in pain transmission and stress responses.

Single-fiber recording is another powerful technique, used primarily to study the activity of peripheral sensory nerves. In this ex vivo preparation, a nerve bundle is dissected and placed in a recording chamber. A single nerve fiber (axon) is isolated, and its electrical activity is recorded in response to stimuli. Applying this compound can sensitize these nerve fibers, lowering their threshold for activation by painful stimuli, a key mechanism in peripheral sensitization.

In Vivo Preclinical Animal Models

In vivo models are essential for understanding the integrated physiological and behavioral roles of this compound. These models allow researchers to investigate its function in the context of a complete, living organism.

The development of genetic knockout mice has revolutionized the study of the Substance P system. In these models, the gene encoding either Substance P itself (TAC1) or its receptor (NK1R) is deleted. researchgate.net By comparing the phenotype of these knockout mice to their wild-type littermates, researchers can infer the function of the deleted gene.

TAC1 Knockout Models: Mice lacking the TAC1 gene, and therefore unable to produce Substance P (and other tachykinins like Neurokinin A), show significant alterations in pain and inflammatory responses. researchgate.net For example, these mice often display a reduced response to moderate and intense painful stimuli. researchgate.net

NK1R Knockout Models: Mice deficient in the NK-1R exhibit a phenotype that largely mirrors the effects of pharmacological blockade. They show reduced responses in models of pain and inflammation. nih.gov Intriguingly, NK1R knockout mice also display behaviors consistent with reduced anxiety and depression, providing strong genetic evidence for the role of the Substance P system in emotional regulation. nih.govsemanticscholar.org

| Knockout Model | Primary Deficiency | Observed Phenotype | Key Implication |

|---|---|---|---|

| TAC1 Knockout | Absence of Substance P and Neurokinin A. nih.gov | Reduced response to moderate-to-intense pain; decreased neurogenic inflammation. researchgate.net | Confirms the critical role of tachykinins in nociception and inflammation. |

| NK1R Knockout | Absence of the primary Substance P receptor. nih.gov | Reduced pain responses; anxiolytic and antidepressant-like behaviors; impaired neutrophil migration. nih.govnih.govsemanticscholar.org | Validates NK-1R as the key mediator of Substance P's effects on pain, emotion, and inflammation. |

Pharmacological tools allow for the acute and often site-specific manipulation of the Substance P system in animals.

Agonists: The administration of this compound or selective NK-1R agonists is used to mimic the endogenous effects of the neuropeptide. For example, injection of Substance P into specific brain regions can elicit behaviors related to anxiety or pain, helping to map the neural circuits involved. uga.edu A selective NK-1 receptor agonist, [Sar⁹, Met(O₂)¹¹]-Substance P, is used experimentally to stimulate inositol phosphate formation and taurine (B1682933) release in cell lines. merckmillipore.com

Antagonists: The development of potent and selective NK-1R antagonists has been a crucial tool for both research and therapeutic development. researchgate.net In preclinical models, administering NK-1R antagonists can block or reverse the effects of Substance P. These compounds have been shown to have analgesic, anxiolytic, and anti-emetic effects in various animal models. mdpi.comnih.gov For example, NK-1R antagonists effectively block the vasodilation and plasma extravasation that characterize neurogenic inflammation. researchgate.net The success of antagonists like Aprepitant (B1667566) in preventing chemotherapy-induced nausea and vomiting in clinical settings was built upon extensive preclinical research using these pharmacological models. nih.govmdpi.com

Models for Studying Neuroinflammation and Neurodegeneration